![molecular formula C22H22N4O4S2 B2965556 N-(2-(N,N-diethylsulfamoyl)-4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 521283-87-4](/img/structure/B2965556.png)
N-(2-(N,N-diethylsulfamoyl)-4-methylphenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thienopyrimidines, which include structures similar to the one you provided, are characterized by various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer . They are associated with their heterocyclic scaffold .
Molecular Structure Analysis
The molecular structure of thienopyrimidines is characterized by a heterocyclic ring containing sulfur and nitrogen atoms . The specific structure of your compound would include additional functional groups attached to this ring.Chemical Reactions Analysis
The chemical reactions involving thienopyrimidines would depend on the specific functional groups present in the compound. Generally, these compounds can undergo reactions typical for aromatic heterocycles, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of thienopyrimidines depend on their specific structure. Generally, these compounds are characterized by their stability, aromaticity, and the ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis
Thieno[2,3-d]pyrimidines represent a versatile class of heterocyclic compounds with significant potential in organic synthesis and medicinal chemistry. Research has focused on developing novel synthetic pathways to access variously substituted thieno[2,3-d]pyrimidines, demonstrating their utility as building blocks for more complex heterocyclic systems. For instance, the synthesis of novel pyrrylthieno[2,3-d]pyrimidines and related heterocycles involves modifying substituents at specific positions to build different sulfur-, nitrogen-, and/or oxygen-containing rings, highlighting the synthetic versatility of thieno[2,3-d]pyrimidine scaffolds (Bakhite, Geies, & El-Kashef, 2002).
Antimicrobial Applications
Several thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties. The structural modification of these compounds aims to explore their potential as novel antimicrobial agents. For example, the synthesis and antimicrobial evaluation of new thienopyrimidine derivatives have shown that specific structural modifications can lead to compounds with pronounced antimicrobial activity, offering insights into the design of new antimicrobial agents (Bhuiyan et al., 2006).
Metal Complex Formation
The interaction of thieno[2,3-d]pyrimidines with metal ions to form complexes has been studied, reflecting the potential application of these compounds in materials science and coordination chemistry. Research into the formation of nickel(II) and cobalt(II) complexes with thieno[2,3-d]pyrimidine derivatives highlights the coordination chemistry of these heterocycles and their potential utility in developing new materials or catalytic systems (Tsiveriotis et al., 1994).
Biological Studies and Potential Therapeutic Applications
While direct applications of the specified compound are not detailed in the available literature, research on thieno[2,3-d]pyrimidine derivatives indicates ongoing interest in their biological activities and potential therapeutic applications. For instance, studies on the synthesis and biological activity of novel series of thieno[2,3-d]pyrimidine derivatives as antimicrobial and anti-inflammatory agents suggest that these compounds may serve as promising leads for the development of new drugs (Tolba et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(diethylsulfamoyl)-4-methylphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S2/c1-4-25(5-2)32(29,30)18-12-14(3)9-10-16(18)23-20(27)17-13-15-21(31-17)24-19-8-6-7-11-26(19)22(15)28/h6-13H,4-5H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZJDPBZFDAXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(diethylsulfamoyl)-4-methylphenyl]-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(Trifluoromethyl)phenyl]methyl]pyrazol-3-amine](/img/structure/B2965474.png)
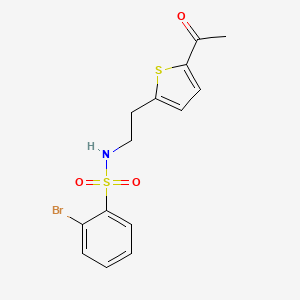
![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2965476.png)
![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2965479.png)
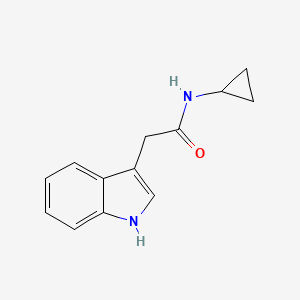
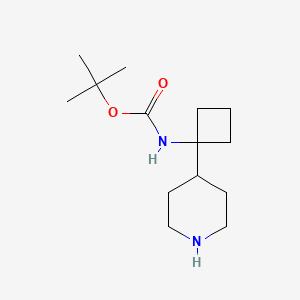
![3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2965483.png)
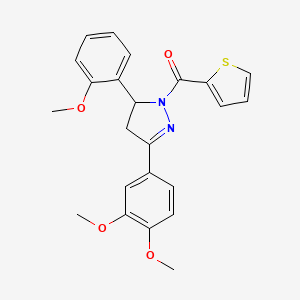
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide](/img/structure/B2965487.png)
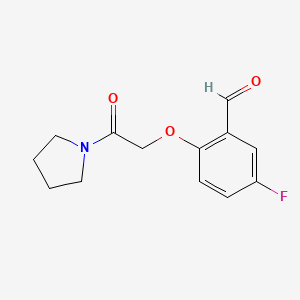
![[1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2965489.png)
![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)
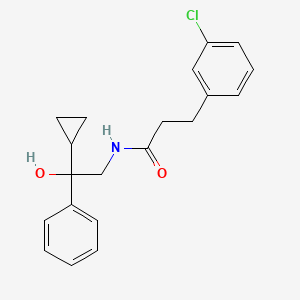
![3-[2-(Benzyloxy)ethoxy]propanoic acid](/img/structure/B2965496.png)